molecular formula C14H18N4O4S B2712839 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2034543-55-8

1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2712839
CAS No.: 2034543-55-8
M. Wt: 338.38
InChI Key: MHWIFOGEHYXCJM-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS 2034543-55-8) is a synthetic small molecule with a molecular formula of C14H18N4O4S and a molecular weight of 338.38 g/mol . This compound is a diazepane derivative functionalized with a furan-2-carbonyl group and a 1-methyl-1H-pyrazol-4-ylsulfonyl moiety, a structural motif found in compounds investigated for their potential as kinase inhibitors in therapeutic areas such as oncology and inflammatory diseases . The integration of these heterocyclic systems makes this molecule a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules targeting enzyme inhibition . It is offered with high purity to ensure consistent and reliable results in experimental settings. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

furan-2-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)14(19)13-4-2-9-22-13/h2,4,9-11H,3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWIFOGEHYXCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, which are then linked through a series of reactions involving sulfonylation and diazepane ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce pyrazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer or neurological disorders.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Findings
Target Compound <br />1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Furan-2-carbonyl,<br />1-methylpyrazole-4-sulfonyl ~428 (estimated) Not reported (analogs suggest 5-HT7R/D3R activity) Hypothesized to exhibit biased antagonism at serotonin receptors due to sulfonyl and furan motifs .
1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane<br />(Table 4 in ) 3-chlorophenyl, pyrazole Not reported 5-HT7R selective antagonist Reduced self-grooming in Shank3 transgenic mice, indicating therapeutic potential for autism spectrum disorder .
5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide<br />() 2-cyanophenyl, thiophen-3-yl 459 Dopamine D3 receptor ligand Demonstrated moderate affinity for D3R, emphasizing the role of electron-withdrawing groups (e.g., cyano) in receptor selectivity .
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(tetrahydronaphthalene-2-sulfonyl)-1,4-diazepane<br />() Tetrahydronaphthalene sulfonyl,<br />1-methylpyrazole-4-sulfonyl 438.56 Not reported Bulkier substituents may reduce blood-brain barrier permeability compared to the target compound .
1-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride<br />() Dimethyloxazole sulfonyl Not reported Not reported Oxazole’s nitrogen-rich structure may enhance metabolic stability over furan-based analogs .

Key Trends and Insights

Substituent Effects on Receptor Selectivity: Chlorophenyl and cyanophenyl groups enhance selectivity for serotonin (5-HT7R) and dopamine (D3R) receptors, respectively . The target compound’s furan-2-carbonyl group, being less electron-withdrawing, may favor interactions with different receptor subtypes. Sulfonyl groups consistently contribute to binding affinity through polar interactions, as seen in analogs from and .

Physicochemical Properties :

  • Smaller substituents (e.g., methylpyrazole) improve solubility compared to bulky groups like tetrahydronaphthalene .
  • The furan ring in the target compound may increase metabolic liability due to susceptibility to oxidative degradation, whereas oxazole or pyridine analogs () offer greater stability .

Therapeutic Potential: The 3-chlorophenyl analog () reduced repetitive behaviors in mice, suggesting the target compound could be optimized for neuropsychiatric disorders if similar receptor engagement is confirmed . Thiophene-containing analogs () highlight the versatility of heteroaryl groups in modulating pharmacokinetics .

Biological Activity

The compound 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a novel heterocyclic compound that exhibits potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The compound's chemical formula can be represented as C13H14N4O3SC_{13}H_{14}N_4O_3S with a molecular weight of approximately 306.34 g/mol.

Biological Activities

Research indicates that the compound may exhibit several biological activities, including:

Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing pyrazole and diazepane structures. For instance, compounds with similar moieties have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives of pyrazole exhibited significant activity against lung (A549) and colon (HCT116) cancer cell lines, with IC50 values ranging from 6.76 to 202.08 µg/mL . This suggests that the pyrazole segment in our compound might contribute to its anticancer properties.

Anti-inflammatory Effects
The presence of the furan ring in the compound has been associated with anti-inflammatory properties. Compounds with furan derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group in our compound is known for its antibacterial properties, potentially making it effective against bacterial infections .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
  • Interaction with Receptors : The compound might interact with various receptors involved in cellular signaling, potentially leading to altered cellular responses.

Case Studies

Several studies have explored similar compounds with promising results:

  • Cytotoxicity Study : A recent investigation into pyrazole derivatives found that specific modifications increased cytotoxicity against HCT116 cells significantly compared to controls .
  • Anti-inflammatory Research : Another study highlighted a furan-based compound's ability to reduce inflammation markers in an animal model, suggesting a similar potential for our target compound .
  • Antimicrobial Testing : Research on sulfonamide derivatives indicated effective inhibition of bacterial growth in vitro, providing a basis for further exploration of our compound's antimicrobial capabilities .

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